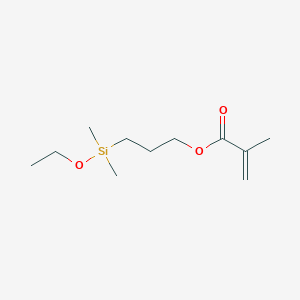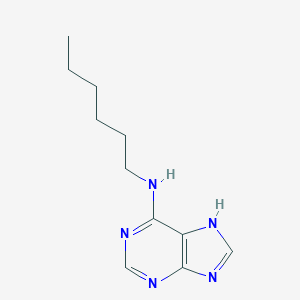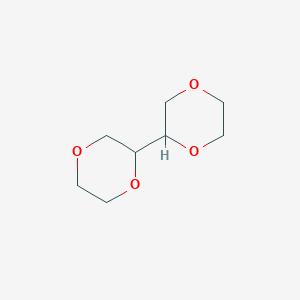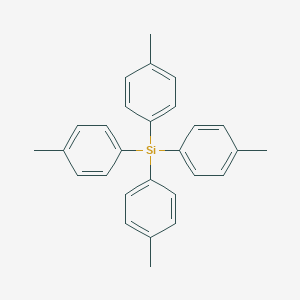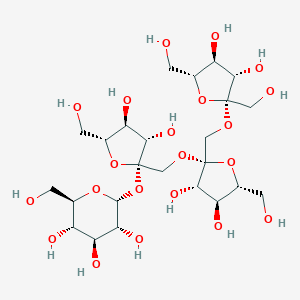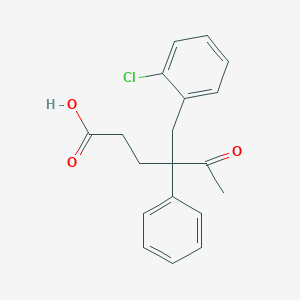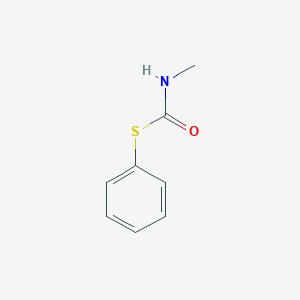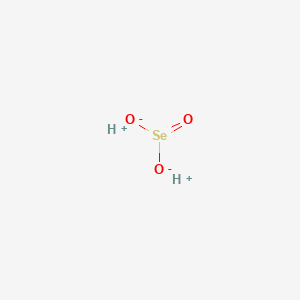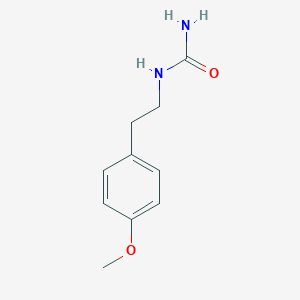
Silane, (3,3-dimethyl-1-butynyl)trimethyl-
Vue d'ensemble
Description
"Silane, (3,3-dimethyl-1-butynyl)trimethyl-" is a silicon-based compound that has garnered interest in the field of organometallic chemistry. Its unique structure and properties make it a subject of various chemical studies.
Synthesis Analysis
- Synthesis of silane derivatives often involves reactions with silylation agents and transition-metal catalysis. For instance, trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane, a related compound, is synthesized from bromomethylalcohol through silylation and bromine group exchange with NaSPh (Wappelhorst, Wattenberg, & Strohmann, 2023).
Molecular Structure Analysis
- The molecular structure of silane compounds can be complex, as seen in the crystal structure analysis of related silane derivatives. The Hirshfeld surface analysis reveals significant intermolecular interactions, crucial for understanding the compound's behavior (Wappelhorst, Wattenberg, & Strohmann, 2023).
Chemical Reactions and Properties
- Silane compounds exhibit diverse reactivity, such as thermolysis reactions with butadiynes to form silene derivatives, showcasing the compound's versatility in forming various chemical structures (Naka et al., 2004).
- Insertion reactions with CO2 and heteroallenes into the Si–N bond of methyl(N-morpholino)silanes are another aspect, indicating the compound's reactivity and potential for forming new derivatives (Herbig, Böhme, & Kroke, 2018).
Physical Properties Analysis
- The physical properties of silane compounds can be inferred from their molecular and crystal structures. The arrangement of molecules, bond angles, and distances are critical for understanding the compound's physical characteristics (Wappelhorst, Wattenberg, & Strohmann, 2023).
Chemical Properties Analysis
- The chemical properties of "Silane, (3,3-dimethyl-1-butynyl)trimethyl-" and related compounds can be complex, encompassing a range of reactivities, bond formations, and interactions with various chemical agents. Studies like those on the synthesis and reactivity of silanethiones provide insights into the chemical behavior of silicon-based compounds (Suzuki et al., 1998).
Applications De Recherche Scientifique
Polymer Composites and Coatings
- Scientific Field : Polymer Science
- Application Summary : Silane coupling agents are used in the development of polymer composites and coatings . They enhance interfacial adhesive strength, water treatment, and make the composites valuable for multi-materialization .
- Methods and Procedures : The methoxy-type silane coupling agent composites-based modification is discussed using different methods exhibiting higher reactivity towards hydrolysis . The characteristics of developed vulcanization, in particular the dimethoxy-type silane-coupling agents than the trimethoxy-type have improved properties .
- Results and Outcomes : The modification of aggregated surface along with asphalt binder excel their properties . Increasing coupling agents by a maximum of 2 wt% enhanced mechanical behavior (including flexural and tensile strengths), thermal stability and increased crystallinity of the composites .
Reduction of Plant Oils
- Scientific Field : Green Chemistry
- Application Summary : Silane compounds are used in the direct and chemoselective catalytic reduction of various plant oils to unsaturated fatty alcohols and glycerol .
- Methods and Procedures : The selective reduction process is achieved using 0.5 mol% of a rhodium complex and diphenylsilane at room temperature without using any solvent producing a mixture of unsaturated fatty alcohols in yields >90% .
- Results and Outcomes : The selectivity of the reduction process (C C vs. ester) depends on the nature of silane .
Synthesis of α-Siloxy-α-Alkoxycarbonyl Amides
- Scientific Field : Organic Chemistry
- Application Summary : Silane has been utilized in the synthesis of α-siloxy-α-alkoxycarbonyl amides by reacting carbamoylsilane with α-ketoesters.
- Methods and Procedures : The specific methods and procedures for this application are not provided in the source.
- Results and Outcomes : This process enhances yield and efficiency in synthesis processes.
Radical H-Donor
- Scientific Field : Organic Chemistry
- Application Summary : Silanes serve as a radical H-donor or as a hydride donor . They are often used as an alternative to toxic reducing agents .
- Methods and Procedures : The specific methods and procedures for this application are not provided in the source .
- Results and Outcomes : This process enhances yield and efficiency in synthesis processes .
Designing Structural Armor
- Scientific Field : Material Science
- Application Summary : Silanes emerge with numerous applications, one use case is designing structural armor .
- Methods and Procedures : The specific methods and procedures for this application are not provided in the source .
- Results and Outcomes : The exploration ventures into the intricate chemical space of silanes, where new structures are discovered and optimized over desirable properties for specific applications .
Hydrosilylation of Ketones
- Scientific Field : Organic Chemistry
- Application Summary : Silanes are often used as an alternative to toxic reducing agents . A chiral oxazaborolidinium ion (COBI) catalyst enables a highly enantioselective hydrosilylation of ketones for the synthesis of various chiral secondary alcohols in good yields and excellent enantioselectivities .
- Methods and Procedures : The specific methods and procedures for this application are not provided in the source .
- Results and Outcomes : This process enhances yield and efficiency in synthesis processes .
Safety And Hazards
Propriétés
IUPAC Name |
3,3-dimethylbut-1-ynyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18Si/c1-9(2,3)7-8-10(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWFJPNWRGGCSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163352 | |
| Record name | Silane, (3,3-dimethyl-1-butynyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, (3,3-dimethyl-1-butynyl)trimethyl- | |
CAS RN |
14630-42-3 | |
| Record name | (3,3-Dimethyl-1-butyn-1-yl)trimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14630-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, (3,3-dimethyl-1-butynyl)trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014630423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, (3,3-dimethyl-1-butynyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Dimethyl-1-trimethylsilyl-1-butyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






